molecular formula C11H13NO B100706 3,3,7-Trimethyloxindole CAS No. 19501-89-4

3,3,7-Trimethyloxindole

Cat. No.: B100706
CAS No.: 19501-89-4
M. Wt: 175.23 g/mol
InChI Key: MWOVEBYJRFGAKQ-UHFFFAOYSA-N
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Description

3,3,7-Trimethyloxindole is an organic compound with the molecular formula C11H13NO. It belongs to the class of oxindoles, which are heterocyclic compounds containing an indole core with a ketone group at the second position. The compound is characterized by three methyl groups attached to the indole ring at positions 3 and 7. This structural configuration imparts unique chemical and physical properties to this compound, making it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

3,3,7-Trimethyloxindole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can modulate the expression of genes involved in cell proliferation and apoptosis. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to certain receptors and enzymes, leading to changes in their conformation and activity. For instance, this compound can inhibit the activity of proteasomes, which are responsible for degrading unneeded or damaged proteins. This inhibition can result in the accumulation of proteins within the cell, affecting various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic cellular stress and alter cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At high doses, this compound can be toxic, leading to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes into various metabolites, which can further participate in biochemical reactions. The compound’s metabolism can influence the levels of other metabolites within the cell, thereby affecting metabolic flux. Additionally, this compound can interact with cofactors such as NADPH, which are essential for its enzymatic conversion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can affect its bioavailability and efficacy in different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7-Trimethyloxindole typically involves a multi-step process starting from commercially available o-toluidine. The synthetic route can be summarized as follows :

    Step 1: o-Toluidine is reacted with 2-bromo-2-methylpropanoyl bromide in the presence of anhydrous potassium carbonate in dioxane to form 2-bromo-2-methyl-N-o-tolylpropanamide.

    Step 2: The amide is then treated with anhydrous aluminum chloride at room temperature, followed by heating on a water bath. This step results in the formation of 3,3,7-trimethylindolin-2-one.

    Step 3: The oxindole is further reacted with sodium hydroxide in ethanol under reflux conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3,7-Trimethyloxindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 5 and 6.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives with additional functional groups.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Halogenated or nitrated oxindole compounds.

Scientific Research Applications

3,3,7-Trimethyloxindole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific protein-protein interactions.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyloxindole: Lacks the methyl group at position 7, resulting in different chemical properties.

    7-Methyloxindole: Lacks the methyl groups at position 3, affecting its reactivity and applications.

    Spirooxindoles: Compounds with a spirocyclic structure fused to the oxindole core, exhibiting unique biological activities.

Uniqueness

3,3,7-Trimethyloxindole is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,3,7-trimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-5-4-6-8-9(7)12-10(13)11(8,2)3/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOVEBYJRFGAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569835
Record name 3,3,7-Trimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19501-89-4
Record name 3,3,7-Trimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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